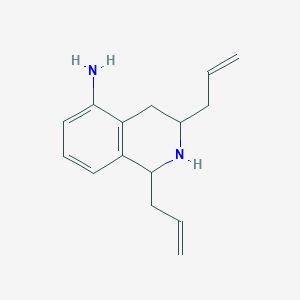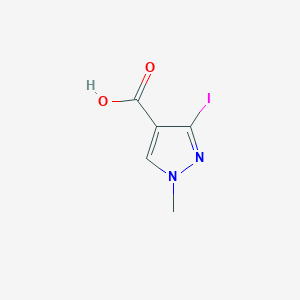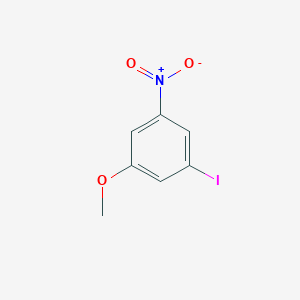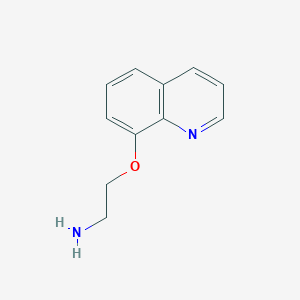
4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one
Übersicht
Beschreibung
The compound “4-(2-Chloroacetyl)-3,3-dimethyl-octahydro-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one core, which is a type of heterocyclic compound . The “4-(2-Chloroacetyl)” part suggests the presence of a chloroacetyl group attached to the 4th position of the quinoxalin-2-one core .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide” derivatives have been synthesized for their pharmacological activities . The synthesis of these compounds involved confirming their molecular structures through physicochemical properties and spectroanalytical data .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as is done for similar compounds .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions and reagents used. For instance, chloroacetyl chloride, a component of the compound, is known to react rapidly with water .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined through various laboratory tests. For instance, similar compounds such as “4-(2-Chloroacetyl)acetanilide” have a molecular weight of 211.65 and a melting point between 210-217°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds : A study by Klásek et al. (2003) describes a method to synthesize dihydro-pyrano[3,2-c]quinoline diones and their molecular rearrangement. This process is relevant for creating heterocyclic compounds that are crucial in drug development and organic chemistry.
Potential Rho-Kinase Inhibitors : Letellier et al. (2008) explored the synthesis of 4,4-dimethyl-3,4-dihydro-1H-quinolin-2-one derivatives for inhibiting the Rho-kinase enzyme. This enzyme plays a significant role in arterial hypertension, making these derivatives potential candidates for treating this condition.
Catalyst- and Solvent-Free Synthesis : A study by Alizadeh & Rezvanian (2014) reports an innovative method for synthesizing octahydro-imidazo[1,2-a]quinolin-6-ones without the need for expensive catalysts or toxic solvents. This approach is environmentally friendly and efficient, offering a new avenue for synthesizing bioactive compounds.
Antibacterial Applications : Karna (2019) conducted a study on the synthesis and antibacterial properties of quinoxaline derivatives. These compounds could have significant applications in developing new antibiotics.
Quantum Chemical Studies for Corrosion Inhibition : The work by Zarrouk et al. (2014) utilized quantum chemical calculations to understand the relationship between molecular structure and inhibition efficiency of quinoxalines as corrosion inhibitors for copper.
Fluorescent Scaffold Synthesis for Cell Imaging : Kanungo et al. (2015) developed a novel fluorescent scaffold from quinoxaline derivatives for live cell imaging, demonstrating the compound's potential in biological research and medical diagnostics.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-chloroacetyl)-3,3-dimethyl-4a,5,6,7,8,8a-hexahydro-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O2/c1-12(2)11(17)14-8-5-3-4-6-9(8)15(12)10(16)7-13/h8-9H,3-7H2,1-2H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSKZXJJPRDUNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2CCCCC2N1C(=O)CCl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185870 | |
| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801228-29-5 | |
| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=801228-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Chloroacetyl)octahydro-3,3-dimethyl-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol](/img/structure/B3155419.png)
![3-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3155425.png)







![N-[2-(4-Ethyl-piperazin-1-yl)-phenyl]-succinamic acid](/img/structure/B3155486.png)



